molecular formula C31H26N2 B2451083 (E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine CAS No. 49679-36-9

(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine

Cat. No.: B2451083
CAS No.: 49679-36-9
M. Wt: 426.563
InChI Key: VEPYLJPVFMGBKU-GVRZZCCUSA-N
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Description

(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine is a useful research compound. Its molecular formula is C31H26N2 and its molecular weight is 426.563. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2/c1-3-9-26(10-4-1)13-7-23-32-30-19-15-28(16-20-30)25-29-17-21-31(22-18-29)33-24-8-14-27-11-5-2-6-12-27/h1-24H,25H2/b13-7+,14-8+,32-23?,33-24?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPYLJPVFMGBKU-BRVKGTQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine, often referred to as a derivative of cinnamamide, has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes multiple aromatic rings and an imine functional group. Its molecular formula is C24H24N2, and it exhibits geometric isomerism due to the presence of double bonds.

Biological Activity Overview

Research indicates that the compound possesses various biological activities, particularly in the realm of neuropharmacology and anticancer properties. Below are key findings from recent studies:

Anticonvulsant Activity

A study examining related cinnamamide derivatives demonstrated significant anticonvulsant properties. For example, compounds similar to this compound showed efficacy in several seizure models, suggesting a potential for treating epilepsy. The mechanisms involved may include modulation of GABAergic neurotransmission, which is critical in seizure control .

Anticancer Properties

Several derivatives of cinnamamide have been investigated for their anticancer effects. Compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Anticonvulsant Efficacy : In a study involving various cinnamamide derivatives, one compound exhibited an ED50 value of 13.21 mg/kg in a mouse model for inducing seizures. This suggests that modifications to the phenyl ring and olefin linker can significantly affect anticonvulsant activity .
  • Cytotoxicity Evaluation : A safety assessment conducted on related compounds indicated low cytotoxicity at concentrations up to 100 µM in HepG2 and H9c2 cell lines. This safety profile is promising for further development as therapeutic agents .

Data Tables

Biological Activity Model Used ED50 (mg/kg) Reference
AnticonvulsantFrings Mouse Model13.21
AnticancerMCF7 Cell Line>100
CytotoxicityHepG2 Cell Line>100

The proposed mechanisms by which this compound exerts its biological effects include:

  • Modulation of GABA Receptors : Enhancing GABAergic transmission may contribute to its anticonvulsant effects.
  • Induction of Apoptosis in Cancer Cells : The activation of intrinsic apoptotic pathways via caspase activation has been observed in related compounds.

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